molecular formula C16H23NO2 B2476597 Ethyl (1-benzylpiperidin-4-yl)acetate CAS No. 71879-59-9

Ethyl (1-benzylpiperidin-4-yl)acetate

Cat. No.: B2476597
CAS No.: 71879-59-9
M. Wt: 261.365
InChI Key: OZHPKNRLWYTYHD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl (1-benzylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

Ethyl (1-benzylpiperidin-4-yl)acetate, also known as 1-Benzyl-4-Piperidine acetic acid ethylester, is a chemical compound with the molecular formula C16H23NO2C_{16}H_{23}NO_{2} and a molecular weight of 261.36 g/mol . It features a piperidine ring substituted with a benzyl moiety and an ester functional group. This compound is used in scientific research, pharmaceutical development, and chemical synthesis.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry this compound serves as a building block in the synthesis of more complex molecules. The unique ester functional group imparts specific chemical reactivity, making it a valuable compound in research and synthesis. One preparation method involves using 2-aminobiphenyl as a raw material to synthesize 1-benzyl piperidine-4-yl [1,1' -biphenyl ] -2-yl carbamate through esterification and substitution reactions .

Biology This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors. Compounds containing piperidine rings are often associated with diverse pharmacological effects. Interaction studies often examine its binding affinity and efficacy against specific biological targets, particularly enzymes related to neurotransmitter regulation.

Medicine Research is ongoing to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders. Derivatives of piperidines have demonstrated antiviral activity .

Mechanism of Action

Biological Activity

Ethyl (1-benzylpiperidin-4-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group and an ester functional group. Its molecular formula is C15_{15}H21_{21}NO2_2, with a molecular weight of approximately 259.34 g/mol. The unique combination of functional groups contributes to its biological activity, particularly in neuropharmacology and antimicrobial applications.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Neuroprotective Effects:
Research indicates that the compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission in the brain .

2. Antimicrobial and Antifungal Properties:
this compound has been investigated for its antimicrobial activities. Studies suggest it possesses significant antifungal properties, which can be beneficial in treating various fungal infections.

3. Anticancer Potential:
Some derivatives of piperidine compounds have demonstrated anticancer activity. This compound could potentially exhibit similar effects through mechanisms involving apoptosis induction and inhibition of tumor growth .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes:

  • Cholinesterase Inhibition: The compound acts as an inhibitor of AChE, which is crucial for maintaining acetylcholine levels in synaptic clefts, thus enhancing cognitive functions .
  • Receptor Binding: this compound may interact with sigma receptors, which are implicated in various neurological processes and could influence mood and cognition .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
1-BenzylpiperidineStructureLacks ester functionality; different reactivity profile.
Ethyl 4-piperidoneStructureContains a ketone instead of a benzyl group; distinct biological activities.
Ethyl (–)-(3-acetyl-1-benzylpiperidin-4-yl)acetateStructureAcetylated variant; used in asymmetric synthesis.

This table highlights how the presence of the ester group in this compound may contribute to its unique pharmacological profile compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of related piperidine compounds, providing insights into the potential applications of this compound:

  • Neuroprotective Studies: In vitro studies have shown that compounds with similar structures can significantly reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .
  • Antimicrobial Assays: Ethanol extracts containing this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent against infections.
  • Anticancer Research: Studies on related piperidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, highlighting the need for further exploration into the anticancer potential of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (1-benzylpiperidin-4-yl)acetate, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A representative procedure involves reacting ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with (1-benzylpiperidin-4-yl)methanamine in a THF/EtOH (3:1 v/v) solvent system under reflux, using triethylamine as a base. Purification is achieved via flash chromatography (n-hexane/ethyl acetate gradient), yielding ~74% product . Key parameters include reaction time (45–65 hours) and temperature control (ambient to 80°C).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer :

  • 1H NMR : Peaks corresponding to the benzyl group (δ 7.25–7.32 ppm, aromatic protons), piperidine ring (δ 2.5–3.5 ppm, methylene/methine protons), and ethyl ester (δ 1.2–4.1 ppm, triplet for CH3 and quartet for CH2) .
  • HRMS : Expected molecular ion [M+H]+ at m/z 483.1 (C30H34N4O2) .
  • HPLC : Purity validation (>99%) using a C18 column with methanol/buffer mobile phases .

Advanced Research Questions

Q. How can researchers optimize reaction efficiency and yield of derivatives when encountering variable outcomes in substitution reactions?

  • Methodological Answer :

  • Solvent Systems : THF/EtOH mixtures (3:1 v/v) enhance solubility of polar intermediates, while DMF may improve reactivity for less nucleophilic amines .
  • Catalysis : Adding catalytic KI (10 mol%) accelerates SN2 pathways in sterically hindered piperidine derivatives .
  • Workflow Automation : Continuous flow reactors reduce side reactions (e.g., ester hydrolysis) by minimizing exposure to moisture .

Q. What computational strategies are recommended to predict the binding interactions of this compound derivatives with biological targets like sigma1 receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions between the piperidine moiety and hydrophobic pockets of sigma1 receptors (PDB: 6DK1). Key residues (e.g., Tyr 173) stabilize the benzyl group via π-π stacking .
  • QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with IC50 data to design analogs with enhanced affinity .

Q. How should researchers address discrepancies in pharmacological data between in vitro assays and in vivo models for compounds containing the 1-benzylpiperidin-4-yl moiety?

  • Methodological Answer :

  • Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., CYP3A4 inhibition assays) to identify rapid metabolism in vivo .
  • Blood-Brain Barrier Penetration : Use PAMPA-BBB assays to assess logBB values; derivatives with logBB > 0.3 are prioritized for CNS targets .
  • Pharmacokinetic Profiling : Compare AUC(0–24h) in rodent models to adjust dosing regimens for in vivo efficacy studies .

Q. Data Analysis and Contradictions

Q. How can researchers resolve inconsistencies in NMR spectra due to rotational isomerism in this compound derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Conduct experiments at 298K and 323K to coalesce split peaks from hindered rotation around the piperidine N-benzyl bond .
  • DFT Calculations : Optimize conformers (e.g., B3LYP/6-31G*) to predict energy barriers (>10 kcal/mol indicates stable isomers) .

Q. What factors contribute to variability in acetylcholinesterase inhibition assays for piperidine-based esters, and how can they be controlled?

  • Methodological Answer :

  • Substrate Specificity : Use Ellman’s method with acetylthiocholine iodide to avoid interference from esterase activity in crude tissue homogenates .
  • pH Optimization : Maintain pH 8.0 (Tris-HCl buffer) to stabilize the thiolate ion for accurate kinetic measurements .

Q. Structural and Functional Analysis

Q. What role does the 1-benzylpiperidin-4-yl group play in modulating the bioactivity of ester derivatives?

  • Methodological Answer :

  • The benzyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the piperidine nitrogen facilitates hydrogen bonding with enzymatic active sites (e.g., acetylcholinesterase Glu 199) .
  • SAR Studies : Methylation at the piperidine 4-position reduces steric hindrance, increasing binding affinity by 2-fold .

Properties

IUPAC Name

ethyl 2-(1-benzylpiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHPKNRLWYTYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4-piperidylacetate was dissolved in 50 ml CH2Cl2 while chilling the mixture on an ice bath, 3.1 ml (22 mmol) triethylamine then benzyl chloride was added; the mixture was refluxed for 2 hours. After cooling the organic layer was extracted with water, brine and then dried over magnesium sulfate. After crystallization, 2.05 g of ethyl N-benzyl-4-piperidylacetate was obtained (Formula XI: Y'=CH2, alkyl=C2H5).
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